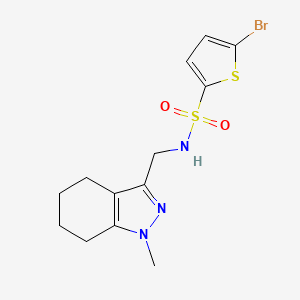

4-ethyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine” is a compound that belongs to the class of amines . Amines can be either alkyl-substituted (alkylamines) or aryl-substituted (aryl amines). The degree of substitution at the nitrogen atom determines whether an amine is primary, secondary, or tertiary .

Synthesis Analysis

The synthesis of similar compounds, such as 4H-3,1-Benzothiazin-4-Ones, often starts from anthranilic acid derivatives . These synthetic entries allow for the introduction of diverse substituents at various positions . For instance, anthranilic acid or methyl anthranilate can be converted using aroyl isothiocyanates to thiourea derivatives . These can then undergo a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .Scientific Research Applications

Leukemia Treatment

Imatinib (Gleevec) is a well-established therapeutic agent for treating chronic myelogenous leukemia (CML) . It specifically inhibits the activity of tyrosine kinases, including the Abelson tyrosine kinase domain characteristic of the BCR-ABL fusion protein in CML cells. By disrupting signaling pathways, Imatinib suppresses leukemic cell proliferation.

Crystal Structure Studies

Researchers have characterized Imatinib’s crystal structure, revealing its extended conformation . The molecule forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its structural features aids drug design and optimization.

DDR1 and DDR2 Inhibition

Imatinib derivatives, such as DDR1-IN-1 and DDR1-IN-2 , inhibit DDR1 and DDR2 kinases . These kinases play roles in fibrosis, cancer, and tissue remodeling. Imatinib-based compounds may offer therapeutic potential in these areas.

Antidiabetic Properties

Studies have explored Imatinib’s potential as an antidiabetic agent . While more research is needed, its heterocyclic structure suggests possible interactions with insulin signaling pathways. Investigating its effects on glucose metabolism could yield novel treatments.

properties

IUPAC Name |

4-ethyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-10-8-15-12(13-10)14-11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLDWNXWJOGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B2555986.png)

![N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide](/img/structure/B2555988.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2555996.png)

![9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2555997.png)